Brivanib alaninate is the L-alanine ester prodrug of brivanib. It is an orally available tyrosine kinase inhibitor that targets the key angiogenesis receptors vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, , ] Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo. [, ] Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. [] These pathways play crucial roles in tumor growth and dissemination, making brivanib alaninate a subject of significant interest in cancer research. [, , ]
Brivanib alaninate is an oral prodrug of brivanib, a dual inhibitor targeting the vascular endothelial growth factor and fibroblast growth factor signaling pathways. This compound is primarily investigated for its potential in treating hepatocellular carcinoma and colorectal cancer. The alaninate form enhances the pharmacokinetic properties of brivanib, allowing for improved absorption and bioavailability.
Brivanib alaninate belongs to the class of pyrrolotriazine compounds. It is classified as a small molecule pharmaceutical agent, specifically designed to inhibit key pathways involved in tumor angiogenesis and growth. The compound was developed by Bristol-Myers Squibb and has undergone various stages of clinical trials to assess its efficacy and safety in oncology settings .
The final product is achieved by coupling these two moieties via an ether linkage .
Brivanib alaninate features several key structural components:
The three-dimensional structure allows for interactions with specific receptors involved in tumor growth and angiogenesis, enhancing its therapeutic potential .
Brivanib undergoes several chemical transformations during its metabolic process:
The metabolic profile suggests that while the enantiomeric metabolite exists, it does not significantly contribute to the pharmacological effects due to its lower plasma concentrations in humans .
Brivanib functions as a dual inhibitor by targeting:
The compound's action leads to decreased tumor vascularization and reduced cellular proliferation in cancerous tissues, making it a promising candidate for cancer therapy .
Brivanib alaninate's primary applications lie within oncology:
Brivanib alaninate is systematically named according to IUPAC conventions as (S)-(R)-1-((4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate. This nomenclature precisely defines its molecular architecture, consisting of a pyrrolotriazine core linked via an ether bridge to a 4-fluoro-2-methylindole moiety, with an alanine ester functionality attached through a propan-2-yloxy linker [3] [6]. The compound exhibits two chiral centers, resulting in specific stereochemical configurations: the alanine moiety possesses the (S)-configuration at its alpha-carbon, while the propan-2-yloxy linker displays the (R)-configuration. This stereospecific arrangement is pharmacologically essential as it governs optimal binding interactions with target kinases and influences metabolic stability [5] [7]. The molecular formula is C₂₂H₂₄FN₅O₄, with a molecular weight of 441.463 g/mol, and its structural complexity is reflected in the fused heterocyclic systems that define its scaffold [3] [9].
Brivanib alaninate displays distinctive and strategically important physicochemical properties:
Table 1: Key Physicochemical Properties of Brivanib Alaninate and its Active Metabolite
Property | Brivanib Alaninate (Prodrug) | Brivanib (BMS-540215, Active Drug) | Significance |
---|---|---|---|
Aqueous Solubility | 73 mg/mL (pH 5.8) [1] [4] | < 1 μg/mL (pH 6.5) [1] [4] | Enables aqueous formulation |
Intrinsic Solubility | < 10 μg/mL (Neat crystalline free base) [8] | < 1 μg/mL [1] | Guides salt/form selection |
Melting Point | 143°C [8] | Not Reported | Indicates crystallinity |
pKa | 6.9 (Weak base) [8] | Not Reported | Influences pH-dependent solubility |
Solid-State Form | Neat crystalline free form [8] | Not Reported | Impacts processing & stability |
The prodrug design dramatically enhances aqueous solubility compared to the poorly soluble parent drug, brivanib (BMS-540215), overcoming a major formulation hurdle [1] [4]. However, brivanib alaninate itself is chemically unstable in the solid state due to its susceptibility to hydrolysis, primarily reverting to brivanib (BMS-540215). This hydrolysis is the primary degradation pathway in the solid dosage form and is critically dependent on temperature and moisture (relative humidity, RH) [2] [8]. Kinetic modeling demonstrates that the rate of BMS-540215 formation increases exponentially with increasing RH inside the packaging. Consequently, controlling the initial tablet moisture content and employing protective packaging are critical stability strategies derived from Quality by Design (QbD) principles [2] [8]. The crystalline nature of the free base API (melting point 143°C) influences processing behavior and stability [8].
Brivanib alaninate was specifically engineered as an alanine ester prodrug to circumvent the significant oral bioavailability limitations of the parent tyrosine kinase inhibitor, brivanib (BMS-540215). The core limitation was BMS-540215's extremely low aqueous solubility (<1 µg/mL at pH 6.5), leading to dissolution rate-limited absorption and highly variable bioavailability (22-88% across preclinical species) [1] [4]. Esterification with L-alanine increased solubility approximately 73,000-fold (to 73 mg/mL at pH 5.8), enabling formulation in completely aqueous vehicles [1] [4].
Table 2: Key Molecular Targets and Selectivity Profile of Brivanib (BMS-540215)
Target Kinase | IC₅₀ (nM) | Relative Potency vs. VEGFR2 | Biological Relevance |
---|---|---|---|
VEGFR2 (KDR) | 25 [1] [5] [7] | 1x | Primary anti-angiogenic target |
VEGFR3 (Flt-4) | 10 [3] | ~2.5x | Lymphangiogenesis |
FGFR1 | 125-148 [1] [3] [7] | ~5-6x less potent | Compensatory angiogenic pathway |
FGFR2 | 125 [7] | ~5x less potent | Compensatory angiogenic pathway |
FGFR3 | 68 [7] | ~2.7x less potent | Compensatory angiogenic pathway |
VEGFR1 (Flt-1) | 380 [3] | ~15x less potent | Lesser role in angiogenesis |
PDGFRβ | > 6000 [5] [7] | >240x less potent | Demonstrates selectivity |
The metabolic activation of brivanib alaninate is rapid and efficient. Following oral administration, it undergoes enzymatic hydrolysis primarily by carboxylesterases and possibly aminopeptidases located in the intestinal lumen, enterocytes, and systemic circulation [1] [4]. This hydrolysis cleaves the alanine ester bond, releasing the active moiety, brivanib (BMS-540215), and L-alanine. Conversion occurs predominantly during absorption, minimizing systemic exposure to the prodrug itself [1] [4]. In vitro studies using liver and intestinal fractions, plasma, and Caco-2 cells confirm rapid and near-complete conversion to BMS-540215 [4]. This efficient activation mechanism delivers the potent dual VEGFR2 and FGFR inhibitor effectively to the systemic circulation, resulting in significantly improved and more consistent oral bioavailability (55-97% across species) compared to administering brivanib directly [4]. The design specifically targeted inhibition of VEGFR2 (primary anti-angiogenic effects) and FGFRs (to overcome potential resistance mediated by FGF signaling) [1] [3] [7]. The selectivity profile, particularly the lack of significant activity against PDGFRβ (>240-fold less potent than against VEGFR2), highlights its targeted kinase profile [5] [7].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4